molecular formula C10H13ClN2O B1617768 3-(2-Aminoethyl)indolin-2-one hydrochloride CAS No. 4993-84-4

3-(2-Aminoethyl)indolin-2-one hydrochloride

Cat. No. B1617768
CAS RN: 4993-84-4
M. Wt: 212.67 g/mol
InChI Key: TXSFUPUQVBZDAA-UHFFFAOYSA-N
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Description

“3-(2-Aminoethyl)indolin-2-one hydrochloride” is a chemical compound with the molecular formula C10H12N2O.HCl . It is also known by the synonyms “2-Hydroxytryptamine Hydrochloride” and "Oxytryptamine Hydrochloride" .


Synthesis Analysis

The synthesis of 3-substituted indolin-2-ones has been studied extensively due to their biological significance . They have been designed and synthesized as a novel class of tyrosine kinase inhibitors which exhibit selectivity toward different receptor tyrosine kinases (RTKs) . By modifying the 3-substituted indolin-2-ones, compounds have been identified which showed selective inhibition of the ligand-dependent autophosphorylation of various RTKs at submicromolar levels in cells .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central indole ring, with an aminoethyl group attached at the 3-position . The hydrochloride indicates that a hydrogen chloride (HCl) molecule is also associated with the compound .


Physical And Chemical Properties Analysis

“this compound” is a neat compound . It is soluble in water . The molecular weight of the compound is 196.68 .

Scientific Research Applications

Regiospecific Synthesis Methods

A study by Chouhan et al. (2011) developed an eco-friendly method for the synthesis of 3-hydroxy-3-aminomethylindolin-2-ones through the aminolysis of 3-oxirane-indolin-2-ones, demonstrating the utility of water as an efficient reaction medium for regiospecific epoxide opening (Chouhan et al., 2011). This method highlights the potential for creating derivatives of 3-(2-Aminoethyl)indolin-2-one hydrochloride for various applications.

Synthesis of Complex Molecules

Zhao et al. (2014) showed that indolin-3-one derivatives can be employed in cascade reactions to efficiently assemble complex molecules such as polysubstituted piperidino[1,2-a]indoline compounds, demonstrating significant yields and enantioselectivities. This application underlines the versatility of this compound in synthesizing complex structures with potential biological activities (Zhao et al., 2014).

Biological Activities

The synthesis and evaluation of 3-substituted indolin-2-ones as a novel class of tyrosine kinase inhibitors by Sun et al. (1998) demonstrate the compound's selectivity towards different receptor tyrosine kinases (RTKs), highlighting its potential in developing RTK-specific drugs for treating various human diseases. This research presents this compound derivatives as promising candidates for cancer therapy and other diseases involving RTKs (Sun et al., 1998).

Antimicrobial Applications

Indolicidin, an antimicrobial peptide with a high tryptophan content, was studied by Falla et al. (1996) for its mode of action, demonstrating its ability to permeabilize bacterial membranes and form discrete channels, suggesting potential antimicrobial applications of indolin-2-one derivatives (Falla et al., 1996).

Future Directions

The future directions for “3-(2-Aminoethyl)indolin-2-one hydrochloride” and similar compounds are likely to involve further exploration of their biological activities and potential therapeutic applications. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13;/h1-4,8H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSFUPUQVBZDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964477
Record name 3-(2-Aminoethyl)-3H-indol-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4993-84-4
Record name 3-(2-Aminoethyl)-3H-indol-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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